(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Description

Chemical Identity and Classification

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester belongs to the broader classification of amino acid esters, specifically representing an α,β-unsaturated amino ester with defined stereochemical configuration. The compound is formally categorized under the Chemical Abstracts Service system with the primary registry number 54393-21-4, though alternative registry numbers including 143282-41-1 have been documented in chemical databases. This organic compound exhibits characteristics typical of both amino compounds and ester functional groups, positioning it within the intersection of amino acid chemistry and ester biochemistry.

The compound demonstrates structural features consistent with β-amino acid derivatives, which represent an important class of non-natural amino acids with significant biological and synthetic applications. The presence of the amino group at the β-position relative to the carboxyl group, combined with the ethyl ester functionality, establishes this compound as a member of the β-amino ester family. Additionally, the incorporation of a methyl substituent at the α-position and the specific Z-stereochemical configuration contributes to its unique chemical identity within this classification system.

From a functional group perspective, the compound incorporates multiple reactive centers including the amino group, the carbon-carbon double bond, and the ester functionality. These functional groups collectively determine the compound's reactivity patterns and potential applications in organic synthesis. The amino group provides nucleophilic character, while the α,β-unsaturated ester system offers electrophilic sites and potential for conjugate addition reactions.

Nomenclature and Systematic Terminology

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and stereochemical elements. The primary International Union of Pure and Applied Chemistry name is ethyl (Z)-3-amino-2-methylbut-2-enoate, which precisely describes the structural features and stereochemical configuration of the molecule. This systematic name indicates the presence of an ethyl ester group, a Z-configured double bond, an amino substituent at position 3, and a methyl group at position 2 of the butenoic acid backbone.

Alternative nomenclature systems have generated several synonymous names for this compound, reflecting different approaches to systematic naming and historical naming conventions. These include (Z)-Ethyl 3-amino-2-methylbut-2-enoate, Ethyl (2Z)-3-amino-2-methylbut-2-enoate, and ethyl 3-amino-2-methylcrotonate. The term "crotonate" in some naming systems refers to the historical name for 2-butenoic acid derivatives, providing an alternative systematic approach to naming this compound.

Chemical database systems have recorded additional nomenclature variations that reflect both systematic and semi-systematic naming approaches. These include designations such as (2Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester and various abbreviated forms that maintain chemical accuracy while providing alternative identification methods. The diversity in nomenclature reflects the compound's appearance in multiple chemical contexts and the evolution of systematic naming conventions over time.

| Nomenclature System | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry | ethyl (Z)-3-amino-2-methylbut-2-enoate |

| Alternative Systematic | (Z)-Ethyl 3-amino-2-methylbut-2-enoate |

| Historical Convention | ethyl 3-amino-2-methylcrotonate |

| Database Designation | (2Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester |

Structural Formula and Stereochemical Representation

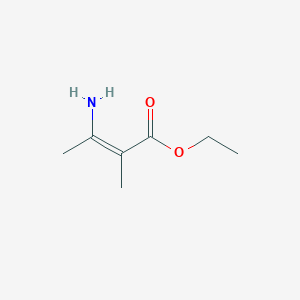

The molecular structure of this compound is defined by the molecular formula C₇H₁₃NO₂, which indicates the presence of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The structural arrangement features a four-carbon chain backbone with a carbon-carbon double bond between positions 2 and 3, establishing the butenoic acid framework. The ethyl ester group is attached to the carboxyl carbon, while an amino group occupies position 3 and a methyl group is located at position 2.

The stereochemical configuration of the compound is specifically designated as Z (zusammen), indicating that the highest priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane. In this molecule, the Z-configuration refers to the spatial relationship between the amino group and the carboxyl ester group across the C2-C3 double bond. This stereochemical arrangement significantly influences the compound's physical properties, chemical reactivity, and potential biological activities.

The Simplified Molecular Input Line Entry System notation for this compound is CCOC(=O)/C(=C(/C)\N)/C, which provides a linear representation of the molecular structure including stereochemical information. The forward slash notation in this system indicates the Z-configuration of the double bond, while the parentheses define the branching pattern of substituents. This notation system enables precise structural communication and facilitates database searches and computational modeling applications.

Three-dimensional conformational analysis reveals that the Z-stereochemistry creates specific spatial relationships between functional groups that influence intermolecular interactions and chemical reactivity patterns. The amino group and ester functionality are positioned to allow potential intramolecular hydrogen bonding, which may stabilize certain conformational arrangements and affect the compound's solution behavior and crystal packing patterns.

Physicochemical Properties and Constants

The molecular weight of this compound is precisely determined as 143.18 grams per mole, reflecting the atomic composition defined by the molecular formula C₇H₁₃NO₂. This molecular weight value is consistent across multiple authoritative chemical databases and represents a key identifier for the compound in mass spectrometric analysis and molecular weight-dependent applications. The exact mass, calculated to higher precision, is 143.094628657 Da, providing additional specificity for high-resolution analytical techniques.

The compound exhibits a melting point range of 48-50°C, indicating its solid state at ambient temperatures and providing important information for handling, storage, and purification procedures. This relatively low melting point suggests moderate intermolecular forces and reasonable volatility characteristics that influence its physical behavior during experimental manipulations and industrial processing.

Computational analysis reveals several important molecular properties that characterize the compound's behavior in various chemical environments. The XLogP3-AA value of 1.3 indicates moderate lipophilicity, suggesting balanced solubility characteristics in both aqueous and organic solvents. The topological polar surface area is calculated as 52.3 Ų, which provides insight into the compound's ability to cross biological membranes and its interaction with polar environments.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 143.18 g/mol | PubChem Calculation |

| Exact Mass | 143.094628657 Da | High-Resolution Analysis |

| Melting Point | 48-50°C | Experimental Determination |

| XLogP3-AA | 1.3 | Computational Prediction |

| Topological Polar Surface Area | 52.3 Ų | Molecular Modeling |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 | Functional Group Count |

| Rotatable Bonds | 3 | Conformational Analysis |

The hydrogen bonding characteristics of the compound include one hydrogen bond donor, corresponding to the amino group, and three hydrogen bond acceptors, including the two oxygen atoms of the ester group and the nitrogen atom of the amino group. These hydrogen bonding parameters influence the compound's solubility patterns, crystal packing arrangements, and potential for intermolecular association in solution and solid phases.

Chemical Stability Parameters

The chemical stability of this compound is influenced by several structural features that determine its behavior under various environmental conditions and storage requirements. The compound exhibits sensitivity to air and moisture, necessitating storage under inert atmosphere conditions at controlled temperatures. This sensitivity primarily stems from the amino group's potential for oxidation and the ester group's susceptibility to hydrolysis under humid conditions.

Storage recommendations specify maintaining the compound in dark conditions at room temperature under an inert atmosphere to minimize degradation pathways. The dark storage requirement suggests potential photosensitivity, likely related to the conjugated system formed by the amino group and the α,β-unsaturated ester functionality. This conjugated system may undergo photochemical reactions upon exposure to ultraviolet radiation, leading to structural modifications or decomposition products.

The compound demonstrates hygroscopic properties, indicating its tendency to absorb moisture from the surrounding atmosphere. This characteristic requires careful attention during handling and storage procedures to prevent hydrolytic degradation of the ester functionality. The hygroscopic nature also affects the compound's handling properties and may influence its behavior during analytical procedures and synthetic applications.

Thermal stability considerations reveal that the compound maintains structural integrity under moderate temperature conditions but may undergo decomposition or rearrangement reactions at elevated temperatures. The presence of the amino group and the α,β-unsaturated ester system creates potential pathways for thermal decomposition, including deamination reactions and ester pyrolysis. These thermal considerations are particularly important for applications involving elevated temperature conditions or purification procedures requiring distillation or sublimation.

Historical Context in Organic Chemistry

The development of methods for preparing β-amino derivatives of α,β-unsaturated esters represents a significant advancement in organic synthetic methodology, with particular relevance to the synthesis of this compound and related compounds. Historical synthetic approaches initially relied on high-temperature gas-phase reactions involving the passage of dry ammonia through acetoacetate solutions, but these methods suffered from limited yields and harsh reaction conditions, particularly for branched or higher molecular weight esters.

A novel synthetic methodology was developed that employs catalytic systems to facilitate the preparation of β-amino α,β-unsaturated esters under milder conditions. This approach utilizes aqueous ammonium hydroxide in conjunction with specific metal salt catalysts, including salts of lithium, zinc, cadmium, cerium, and lead, to promote the conversion of acetoacetic esters to their corresponding amino derivatives. The catalytic method represents a significant improvement over previous techniques, providing enhanced yields at lower temperatures and shorter reaction times.

The historical significance of ethyl β-amino crotonate and related alkyl β-alkylamino crotonate esters extends to their applications as metal complexing agents and chelating agents in analytical and industrial processes. These compounds have demonstrated utility in the preparation and purification of various metals and metal ion solutions, establishing their importance beyond purely synthetic applications. The ability of these compounds to form stable metal complexes has made them valuable tools in coordination chemistry and analytical chemistry applications.

The evolution of synthetic methodologies for amino ester preparation reflects broader trends in organic chemistry toward the development of more efficient, environmentally conscious, and economically viable synthetic routes. The transition from high-temperature, gas-phase methods to catalytic, solution-phase procedures exemplifies the advancement of green chemistry principles in organic synthesis. These developments have enhanced the accessibility of amino ester compounds for research and industrial applications, contributing to their expanded utilization in pharmaceutical and chemical industries.

Properties

IUPAC Name |

ethyl (Z)-3-amino-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHWYDQKFSHGNI-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705622 | |

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143282-41-1 | |

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Coupling Reaction

The first step synthesizes the intermediate (Z)-2-(2-fluoro-3-methoxyphenyl)-2-butenoic acid ethyl ester. Key components include:

-

Substrates : 2-fluoro-1-iodo-3-methoxybenzene and ethyl acetoacetate.

-

Catalysts : Cuprous iodide (0.2–0.3 equivalents).

-

Base : Potassium phosphate (2–4 equivalents).

-

Solvent : Dimethyl sulfoxide (DMSO).

Example Procedure :

-

1.0 g (1.0 equiv) of 2-fluoro-1-iodo-3-methoxybenzene, 3.0 equiv ethyl acetoacetate, 0.2 equiv CuI, and 3.0 equiv K₃PO₄ are dissolved in 5 mL DMSO.

-

After nitrogen purging, the mixture is heated to 100°C for 18 hours.

-

Post-reaction purification via column chromatography yields 65% of the intermediate.

Step 2: Amination Reaction

The intermediate undergoes amination to introduce the amino group:

-

Reagents : Ammonium hydroxide (25% w/w).

-

Solvents : Methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran.

Example Procedure :

-

0.81 g (1.0 equiv) of the intermediate is dissolved in 5 mL MTBE.

-

5 mL ammonium hydroxide is added, and the mixture is stirred for 3 hours.

-

Isolation of the organic phase yields 99% pure this compound.

Table 1: Optimization of Step 2 Solvents

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Methyl tert-butyl ether | 99 | 99.5 |

| 2-Methyltetrahydrofuran | 97 | 98.2 |

Large-Scale Industrial Production

For industrial applications, CN109734616A emphasizes scalability through:

-

Continuous nitrogen purging to prevent oxidation.

-

Recycling solvents (e.g., DMSO) to reduce costs.

-

Temperature control : Maintaining 100°C ± 2°C ensures consistent coupling efficiency.

Table 2: Key Parameters for Industrial Synthesis

| Parameter | Optimal Range |

|---|---|

| Catalyst loading | 0.2–0.3 equiv CuI |

| Reaction temperature | 100°C |

| Ammonium hydroxide | 25–30% w/w |

| Batch size (Step 1) | 1–10 kg |

Quality Control and Characterization

Post-synthesis analysis ensures compliance with pharmaceutical standards:

-

High-resolution mass spectrometry (HRMS) : Confirms molecular weight (observed: 254.1193 Da; calculated: 254.1194 Da).

-

Nuclear magnetic resonance (NMR) : Validates Z-configuration via coupling constants (J = 10–12 Hz for vinyl protons).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acid esters.

Scientific Research Applications

Medicinal Chemistry

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals, particularly as a building block for β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of β-lactam antibiotics by bacterial enzymes .

Research has shown that this compound exhibits significant biological activity, making it a candidate for further exploration in drug development. Its structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic applications against various diseases .

Enzyme Inhibition

Studies have indicated that derivatives of this compound can act as inhibitors of metallo-β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in certain bacterial strains, making the development of effective inhibitors critical . The compound's ability to covalently bind to these enzymes enhances its potential as a therapeutic agent.

Case Study 1: Synthesis of β-Lactamase Inhibitors

A study focused on synthesizing a series of compounds based on this compound demonstrated its utility in creating new β-lactamase inhibitors. The research involved modifying the compound to enhance binding affinity and specificity towards metallo-β-lactamases, showcasing promising results in maintaining the efficacy of existing antibiotics .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant activity against resistant bacterial strains, highlighting the compound's potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(Methylamino)-2-butenoate (CAS 21759-70-6)

Structural Differences: Replaces the primary amino group in the target compound with a methylamino (-NHCH₃) group. Impact:

- Basicity: The methylamino group is less basic than the primary amino group due to the electron-donating methyl substituent, altering reactivity in acid-catalyzed reactions.

- Steric Effects : Increased steric hindrance may slow nucleophilic substitution or cyclization reactions.

- Synthesis: Prepared via similar routes to β-aminocrotonate esters but requires methylamine derivatives .

(Z)-2-Methyl-3-(1-Phenylethylamino)-but-2-enoic Acid Ethyl Ester

Structural Differences: Features a bulky 1-phenylethylamino substituent instead of the amino group. Impact:

- Chirality : The phenylethyl group introduces stereogenic centers, making the compound optically active.

- Reactivity : The aromatic substituent may participate in π-π interactions or sterically hinder reactions, reducing cyclization efficiency compared to the target compound .

2-Butenoic Acid, 2-Cyano-3-(Phenylamino)-, Ethyl Ester (CAS 88301-12-6)

Structural Differences: Contains a cyano (-CN) and phenylamino (-NHPh) group. Impact:

- Electron-Withdrawing Effects: The cyano group increases electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack.

- Hazards : Classified as acutely toxic (H302) and irritating to skin/eyes (H315, H319), unlike the target compound, for which safety data is unavailable .

Ethyl (2Z)-3-[(Trimethylsilyl)oxy]but-2-enoate (CAS 13257-83-5)

Structural Differences: Replaces the amino group with a trimethylsilyloxy (-OTMS) moiety. Impact:

- Stability : The silyl ether group enhances stability under basic conditions but is hydrolytically labile in acidic media.

- Applications : Used as a protected intermediate in multi-step syntheses, contrasting with the target compound’s role in direct cyclization .

Cyclization Behavior

- Target Compound: Likely undergoes cyclization with electrophiles (e.g., halogenated ketones) to form pyridine derivatives, similar to β-aminocrotonic acid ethyl ester, which generates dihydrofuro[3,4-c]pyridines at elevated temperatures .

- Comparison with Ethyl 3-(Methylamino)-2-butenoate: The methylamino derivative may form six-membered rings less readily due to steric and electronic differences .

Nucleophilic Substitution

- Amino vs. Cyano Groups: The target compound’s amino group acts as a nucleophile in condensations, while cyano-substituted analogs (e.g., CAS 88301-12-6) favor Michael additions or nitrile hydrolysis .

Physical and Hazard Properties

Biological Activity

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, also known by its CAS number 54393-21-4, is an organic compound with the molecular formula C₇H₁₃NO₂. It features an ethyl ester group, an amino group, and a methyl group, making it a significant compound in various biological and chemical applications. Its unique structure allows for diverse interactions within biological systems, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 54393-21-4 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activity

The biological activity of this compound is primarily associated with its interaction with enzymes and receptors in biological systems. The compound is known to influence metabolic pathways involving amino acids and has been studied for its potential therapeutic applications.

- Enzyme Interaction : The amino group of the compound can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity.

- Hydrolysis : The ester bond can undergo hydrolysis, releasing the active amino acid derivative which can participate in various biochemical pathways.

- Substrate for Metabolic Processes : It serves as a substrate for various enzymatic reactions, particularly those involving amino acid metabolism.

Case Studies

- Antibacterial Activity : A study investigated the antibacterial properties of various amino acid derivatives, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against certain strains of bacteria, suggesting potential applications in developing antimicrobial agents .

- Enzyme Inhibition : Research has shown that derivatives of this compound can act as inhibitors for metallo-β-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial infections. The design of these inhibitors involved modifying the compound to enhance binding affinity to the enzyme's active site .

- Metabolic Pathway Studies : Investigations into the metabolic pathways involving this compound have revealed its role in synthesizing other biologically active molecules. It is utilized in studies focusing on amino acid metabolism and its implications in health and disease .

Comparative Analysis

To understand the significance of this compound in comparison to similar compounds, a table summarizing key characteristics is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Moderate antibacterial properties |

| Ethyl 3-amino-2-methylbutanoate | Structure | Enzyme substrate and inhibitor |

| 4-amino-3-oxo-butanoic acid ester | Structure | Known for antibiotic resistance inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester?

- Methodology : The compound can be synthesized via acid-catalyzed condensation between ethyl 2-methylacetoacetate and α-methylbenzylamine in toluene, yielding high purity (96% yield) under reflux conditions. p-Toluenesulfonic acid is often used as a catalyst to facilitate imine formation and cyclization .

- Key Considerations : Reaction temperature (80–110°C), solvent polarity, and stoichiometric ratios of reagents significantly influence yield. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. How is the structural configuration of this compound validated post-synthesis?

- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. For example, intramolecular N-H···O hydrogen bonds forming S(6) rings and aromatic π-stacking interactions in the crystal lattice are critical markers of the (Z)-configuration .

- Complementary Techniques : NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy (to confirm functional groups like ester carbonyl and amino groups).

Q. What analytical methods ensure purity and stability during storage?

- Methodology :

- GC-MS : Detects volatile impurities (e.g., residual solvents or byproducts) with high sensitivity .

- HPLC : Quantifies enantiomeric purity using chiral columns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .

Advanced Research Questions

Q. How can discrepancies in bioactivity data between synthetic batches be resolved?

- Root Causes : Variations may arise from (i) residual catalysts (e.g., p-toluenesulfonic acid), (ii) isomerization during synthesis, or (iii) polymorphic crystal forms.

- Mitigation Strategies :

- Isomer Separation : Use chiral amines or HPLC with cellulose-based columns to isolate (Z)- and (E)-isomers .

- Bioassay Replication : Test multiple batches against standardized fungal/herbicidal models (e.g., Fusarium spp. for antifungal activity) to identify outliers .

Q. What mechanistic insights explain the compound’s herbicidal and antifungal activity?

- Hypothesis : The α,β-unsaturated ester moiety may inhibit amino acid biosynthesis (e.g., via Michael addition to cellular thiols).

- Experimental Validation :

- Enzyme Assays : Measure inhibition of acetolactate synthase (ALS) or cytochrome P450 enzymes.

- Comparative Studies : Analogues lacking the amino group show reduced activity, suggesting hydrogen-bonding interactions are critical .

Q. How can computational modeling optimize derivative design for enhanced bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.